N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(7-10-3-6-21-9-10)15-8-13-16-14(17-20-13)11-1-4-19-5-2-11/h3,6,9,11H,1-2,4-5,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCIRAVSRCDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Oxadiazole-Acetamide Derivatives
Table 1: Key Oxadiazole-Acetamide Analogues
Key Observations:
Substituent Effects on Physicochemical Properties: The oxan-4-yl group in the target compound introduces a saturated oxygen-containing heterocycle, likely enhancing solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 11g or p-tolyl in 12b) . Thiophen-3-yl vs. Phenoxy Groups: The electron-rich thiophene in the target compound may influence electronic distribution and binding interactions differently than phenoxy groups in analogues like 11g or 12b .
Synthetic Challenges :
Thiophene-Containing Analogues
Thiophene rings are common in bioactive molecules due to their electronic properties. Comparable compounds include:
Table 2: Thiophene-Based Analogues
Key Observations:
Computational and Pharmacological Insights
- Biological Activity : Analogues like TASP0415914 () demonstrate that oxadiazole-acetamide hybrids can achieve potent enzyme inhibition (e.g., PI3Kγ IC₅₀ = 3.7 nM), though the target compound’s activity remains uncharacterized .
Q & A
Q. What are the key synthetic pathways for synthesizing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide?
The synthesis typically involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, sodium hydroxide or potassium carbonate is used to facilitate bond formation, with temperature and pH carefully controlled to optimize yields . Solvents like N,N-dimethylformamide (DMF) are often employed to enhance reaction efficiency .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation relies on analytical techniques such as:
- NMR spectroscopy for confirming proton and carbon environments, particularly for the oxan-4-yl and thiophen-3-yl moieties.
- IR spectroscopy to identify functional groups (e.g., acetamide C=O stretching at ~1650–1700 cm⁻¹) .
- Mass spectrometry for molecular weight confirmation.
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Compounds with oxadiazole and thiophene motifs exhibit diverse activities (see table below). For example:
| Compound Class | Core Structure | Reported Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine-oxadiazole hybrids | Multi-ring systems | Antimicrobial, anticancer |
| Oxadiazole-thiophene derivatives | Oxadiazole + thiophene | Enzyme inhibition |
These analogs suggest potential antiviral or anticancer applications for the target compound, though direct data is pending .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
- Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct minimization.
- Catalyst selection : Use anhydrous conditions with DMF as a solvent to stabilize intermediates .
- Purification : Employ column chromatography or recrystallization (ethanol-DMF mixtures) to isolate high-purity products .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
Discrepancies often arise from structural variations (e.g., substituent effects on ring systems). For example:
- Thiophene vs. phenyl substituents : Thiophene-containing analogs may exhibit enhanced π-π stacking in enzyme binding pockets compared to phenyl groups, altering activity .
- Oxan-4-yl vs. cyclohexyl groups : The oxan-4-yl moiety’s conformational flexibility could improve solubility, impacting bioavailability . Methodological resolution involves comparative structure-activity relationship (SAR) studies using standardized assays .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or viral proteases) to identify critical binding residues.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over time . These methods prioritize derivatives for synthesis, reducing experimental trial-and-error .
Q. What analytical methods are critical for assessing stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., pH 7.4 buffer).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability.
- Circular dichroism (CD) : Study conformational changes in aqueous environments .
Methodological Considerations
Designing a SAR study to explore the role of the oxan-4-yl group:
- Step 1 : Synthesize analogs with alternative substituents (e.g., cyclohexyl, tetrahydropyran).
- Step 2 : Test solubility (via shake-flask method) and logP values.
- Step 3 : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .
Addressing low yields in the final acetylation step:
- Reagent optimization : Substitute chloroacetyl chloride with acetyl chloride for milder conditions.
- Solvent switch : Use tetrahydrofuran (THF) instead of dioxane to reduce side reactions .
- Workup : Quench with ice-water and extract with ethyl acetate to recover unreacted starting material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
